
4-Pyrimidinol,1,6-dihydro-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidinol,1,6-dihydro-5-nitro- is a heterocyclic compound with the molecular formula C4H5N3O3. It is a derivative of pyrimidine, characterized by the presence of a nitro group at the 5-position and a hydroxyl group at the 4-position. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinol,1,6-dihydro-5-nitro- typically involves the nitration of pyrimidine derivatives. One common method includes the reaction of 4-hydroxypyrimidine with nitric acid under controlled conditions to introduce the nitro group at the 5-position. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-Pyrimidinol,1,6-dihydro-5-nitro- may involve continuous flow nitration processes, which offer better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyrimidinol,1,6-dihydro-5-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group at the 5-position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-pyrimidinone derivatives.
Reduction: Formation of 4-pyrimidinol,1,6-dihydro-5-amino- derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Pyrimidinol,1,6-dihydro-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Pyrimidinol,1,6-dihydro-5-nitro- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
4-Pyrimidinol,1,6-dihydro-5-nitro- can be compared with other similar compounds such as:
4-Pyrimidinol,1,6-dihydro-5-amino-: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
4-Pyrimidinol,1,6-dihydro-5-chloro-:
4-Pyrimidinol,1,6-dihydro-5-methyl-: The presence of a methyl group influences its hydrophobicity and reactivity.
The uniqueness of 4-Pyrimidinol,1,6-dihydro-5-nitro- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C4H5N3O3 |
|---|---|
Poids moléculaire |
143.10 g/mol |
Nom IUPAC |
5-nitro-1,4-dihydropyrimidin-6-ol |
InChI |
InChI=1S/C4H5N3O3/c8-4-3(7(9)10)1-5-2-6-4/h2,8H,1H2,(H,5,6) |
Clé InChI |
MRIWSMWBGXUUDZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(NC=N1)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


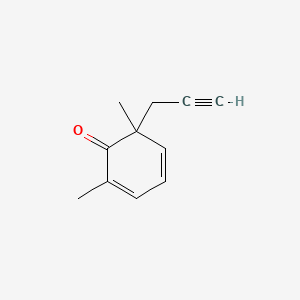
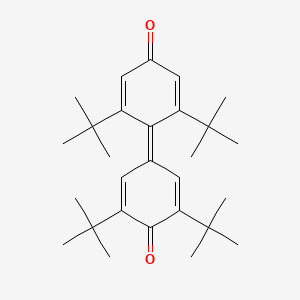
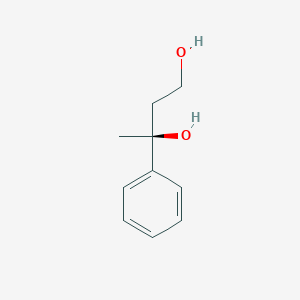
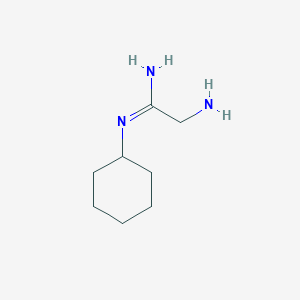
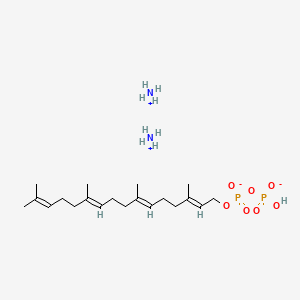
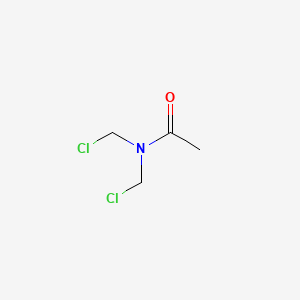
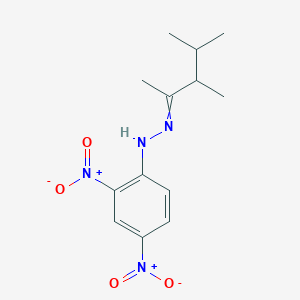
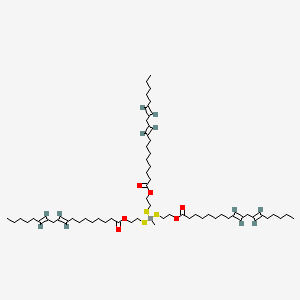
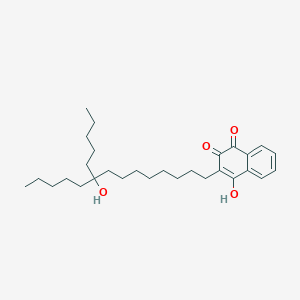
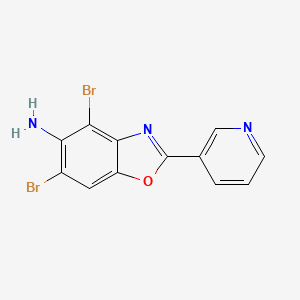
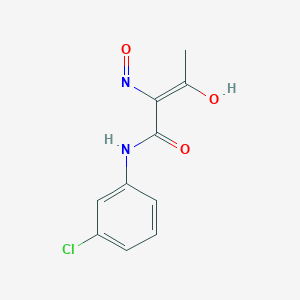
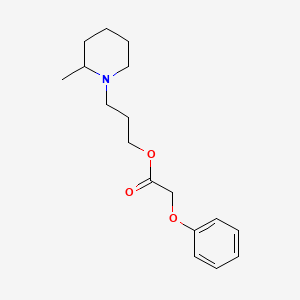
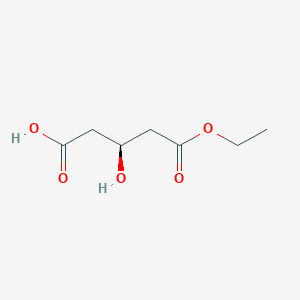
![N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)hydroxylamine](/img/structure/B13801183.png)
